Cy7 azide

説明

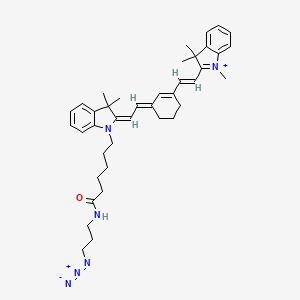

Structure

2D Structure

3D Structure

特性

IUPAC Name |

N-(3-azidopropyl)-6-[(2E)-3,3-dimethyl-2-[(2E)-2-[3-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indol-1-yl]hexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H50N6O/c1-39(2)32-17-8-10-19-34(32)45(5)36(39)24-22-30-15-13-16-31(29-30)23-25-37-40(3,4)33-18-9-11-20-35(33)46(37)28-12-6-7-21-38(47)42-26-14-27-43-44-41/h8-11,17-20,22-25,29H,6-7,12-16,21,26-28H2,1-5H3/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSEXMPDDUPLIMI-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2[N+](=C1C=CC3=CC(=CC=C4C(C5=CC=CC=C5N4CCCCCC(=O)NCCCN=[N+]=[N-])(C)C)CCC3)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C2=CC=CC=C2[N+](=C1/C=C/C3=C/C(=C/C=C/4\C(C5=CC=CC=C5N4CCCCCC(=O)NCCCN=[N+]=[N-])(C)C)/CCC3)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H51N6O+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

631.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Cy7 Azide and Its Derivatives

Chemical Synthesis Pathways for Cy7 Azide (B81097)

The synthesis of Cy7 azide typically involves the construction of the core cyanine (B1664457) structure followed by the introduction of the azide functional group. Cyanine dyes, including Cy7, are characterized by a polymethine bridge connecting two heterocyclic ring systems, often indolenine or benzindolenine derivatives. The azide group serves as a reactive handle for subsequent conjugation reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). medchemexpress.commedchemexpress.comtargetmol.com

Coupling Reactions with Precursor Structures

The formation of the cyanine dye core involves coupling reactions between suitable precursor structures. A common approach for synthesizing asymmetric cyanine dyes like Cy7 involves a stepwise synthetic route where different indoleninium or benzindoleninium moieties are condensed with a polymethine chain. nih.govuclan.ac.uk For instance, the synthesis might involve the reaction of an activated indolium salt with a polymethine linker, followed by condensation with a second heterocyclic component. uclan.ac.uk

The introduction of the azide group can occur at different stages of the synthesis, often through the modification of one of the precursor molecules or the pre-formed cyanine dye. One method involves coupling a sulfo-Cy7 NHS ester to a free amine that already contains an azide functionality. nih.gov This approach utilizes the reactivity of the NHS ester with primary amines to form a stable amide bond, thereby attaching the azide-containing linker to the Cy7 core. nih.govnih.gov

Derivatization Strategies for Specific Linkages

Derivatization strategies are employed to introduce the azide group or to attach linkers containing the azide functionality to the Cy7 core, enabling specific conjugation chemistries. The azide group itself is a key functional handle for click chemistry, allowing facile and selective reaction with alkynes (in CuAAC) or strained alkynes like cyclooctynes (in SPAAC). medchemexpress.commedchemexpress.comtargetmol.com

Another strategy involves converting an amine functionality on a Cy7 precursor or the dye itself into an azide moiety. This can be achieved using diazotransfer reagents such as imidazole-1-sulfonyl azide hydrochloride. d-nb.info This method provides a route to directly incorporate the azide group onto the dye structure.

The choice of derivatization strategy depends on the desired application and the target molecule for conjugation. Using NHS esters to react with amine-functionalized linkers is a common method for introducing various functionalities, including azides, onto biomolecules or dyes. nih.govnih.gov

Synthesis of Sulfonated this compound for Enhanced Aqueous Solubility

Sulfonation is a common modification applied to cyanine dyes, including Cy7, to enhance their aqueous solubility. This is particularly important for biological applications where the dye needs to be compatible with aqueous buffer systems. Sulfonated this compound, often referred to as Sulfo-Cy7 azide, is a water-soluble derivative. medchemexpress.combroadpharm.com

The synthesis of sulfonated this compound typically involves using sulfonated precursor molecules during the cyanine dye synthesis. These precursors already contain sulfonate groups, which impart water solubility to the final this compound product. Alternatively, sulfonation can potentially be performed on a pre-formed non-sulfonated Cy7 structure, although incorporating sulfonated moieties during the synthesis of the heterocyclic precursors is a more common approach for achieving water solubility in cyanine dyes. Sulfonation can be achieved using various sulfonation reagents and reaction conditions, often involving the addition of sulfone radicals to carbon-carbon double or triple bonds. rsc.orggoogle.com

Sulfo-Cy7 azide is described as a water-soluble NIR dye azide suitable for click chemistry. medchemexpress.combroadpharm.com Its solubility in water, DMF, and DMSO makes it versatile for various labeling procedures. broadpharm.com

Preparation of Non-Sulfonated this compound Analogs

Non-sulfonated this compound analogs are also synthesized and utilized, particularly when high aqueous solubility is not the primary requirement or when organic solvents are compatible with the labeling procedure. These analogs retain the core Cy7 structure and the azide functional group but lack the sulfonate moieties.

The preparation of non-sulfonated this compound involves the synthesis of the Cy7 core using non-sulfonated heterocyclic precursors, followed by the introduction of the azide group through methods similar to those described for the sulfonated form, such as coupling reactions with azide-containing linkers or diazotransfer reactions. nih.govd-nb.info

Non-sulfonated this compound is generally less soluble in water compared to its sulfonated counterpart, but it is freely soluble in organic solvents like methanol, chloroform, DMSO, and DMF. omichem.com This characteristic influences the choice of solvent systems for labeling reactions involving non-sulfonated this compound. For biomolecule labeling with non-sulfonated this compound, using an organic co-solvent to dissolve the dye before adding it to an appropriate aqueous buffer containing the biomolecule is often necessary for efficient reaction. apexbt.com

Synthetic Routes for this compound Conjugates (e.g., PEGylated forms, picolyl azide)

This compound is frequently used as a building block for creating conjugates with various molecules, including polymers like polyethylene (B3416737) glycol (PEG) and functional groups like picolyl azide. These conjugations are typically achieved through click chemistry reactions, leveraging the reactivity of the azide group.

PEGylation of this compound involves the conjugation of PEG chains to the dye. This is commonly done to improve the pharmacokinetic properties, solubility, and biocompatibility of the dye conjugate. PEGylated this compound forms can be synthesized by reacting an azide-functionalized Cy7 dye with an alkyne-functionalized PEG, or vice versa, using CuAAC or SPAAC. medchemexpress.commedkoo.comresearchgate.net For example, N-(m-PEG4)-N'-(azide-PEG4)-Cy7 is a PEG-based linker containing a Cy7 dye and an azide group, designed for use in PROTAC synthesis via click chemistry. medchemexpress.com

Picolyl azide is another functional group that can be incorporated into Cy7 conjugates. Picolyl azides are particularly useful in CuAAC reactions as they contain a copper-chelating motif that can enhance the reaction rate, especially at lower copper concentrations. frontiersin.orgbroadpharm.combaseclick.eu The synthesis of Cy7 conjugates containing a picolyl azide moiety would likely involve coupling a Cy7 derivative with a linker molecule that incorporates the picolyl azide structure, followed by or preceded by the introduction of the azide group. frontiersin.orgnih.gov Biotin-PEG4-Picolyl azide is an example of a PEGylated picolyl azide linker used in PROTAC synthesis that can undergo click chemistry. medchemexpress.com

These conjugates are synthesized to impart specific properties to the Cy7 dye, such as increased circulation time (PEGylation) or enhanced click reactivity (picolyl azide). The click chemistry approach allows for efficient and specific labeling of alkyne- or DBCO/BCN-containing molecules. medchemexpress.commedchemexpress.comtargetmol.com

Controlled Synthesis for Optimal Dye-to-Biomolecule Ratios

Achieving optimal dye-to-biomolecule ratios during conjugation is crucial for maintaining the biological activity of the biomolecule while ensuring sufficient labeling for detection or imaging. Controlled synthesis and reaction conditions are essential for regulating the degree of labeling.

For reactions involving NHS esters and primary amines on biomolecules, the pH of the reaction buffer plays a significant role in the selectivity and extent of labeling. nih.gov Reaction conditions typically employ aqueous buffers at pH 7–9. nih.gov Selective N-terminal functionalization can be achieved at lower pH values, around pH 6.3, due to the difference in acidity between the N-terminus and lysine (B10760008) residues. nih.gov The molar ratio of the dye to the biomolecule is a key parameter that can be adjusted to control the average number of dye molecules attached per biomolecule. For instance, an optimal molar ratio of CY dye to protein is suggested to be around 10:1 for protein labeling. glpbio.com

The concentration of the reactants, reaction time, temperature, and the presence of co-solvents (especially for less water-soluble dyes) also influence the conjugation efficiency and the resulting dye-to-biomolecule ratio. apexbt.com Careful optimization of these parameters for each specific biomolecule and this compound derivative is necessary to achieve the desired labeling outcome and prevent denaturation or loss of function of the biomolecule. nih.gov Using amine-containing buffers like Tris or glycine (B1666218) should be avoided during NHS ester reactions as they can react with the activated ester, but they can be used as quenching buffers after the desired labeling is achieved. nih.gov

Data from protein labeling experiments with cyanine dyes illustrate how varying the dye-to-protein ratio in the reaction mixture affects the final conjugation ratio. researchgate.net

| Initial Dye/Protein Molar Ratio | Conjugation Ratio (Dye/Protein) |

| 0.20 | 0.12 |

| 0.50 | 0.24 |

| 1.00 | 0.43 |

| 2.00 | 0.59 |

Data based on Cy3-BSA and Cy5-BSA conjugation experiments. researchgate.net

| Initial Dye/Protein Molar Ratio | Conjugation Ratio (Dye/Protein) |

| 0.20 | 0.06 |

| 0.50 | 0.13 |

| 1.00 | 0.23 |

| 2.00 | 0.42 |

Data based on Cy3-BSA and Cy5-BSA conjugation experiments. researchgate.net

The purity of both the this compound derivative and the biomolecule is also critical for achieving reproducible and controlled conjugation. nih.gov

Bioorthogonal Conjugation Chemistry of Cy7 Azide

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Cy7 Azide (B81097)

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry, is a widely used method for conjugating molecules like Cy7 azide to alkyne-modified targets. This reaction is prized for its high efficiency, specificity, and mild reaction conditions, forming a stable triazole linkage. The reaction can be performed under various conditions, including in aqueous buffers over a wide pH range (4-11), making it suitable for bioconjugation. acs.orgnih.gov

Reaction Kinetics and Efficiency in Biological Systems

The kinetics of CuAAC are remarkably fast, with rate accelerations of 107 to 108 compared to the uncatalyzed reaction. jenabioscience.com This high efficiency allows for the use of very low concentrations of labeling reagents, which is crucial for minimizing perturbation in biological systems. acs.org When reactants are present at concentrations above 10 µM, the CuAAC reaction can achieve quantitative yields within one to two hours at room temperature. nih.gov

The efficiency of the reaction is highly dependent on maintaining the copper catalyst in its active Cu(I) oxidation state. This is typically achieved by using a reducing agent, most commonly sodium ascorbate, in conjunction with a Cu(II) salt like copper sulfate (CuSO₄). nih.govnih.gov For bioconjugation, it is common to use copper concentrations in the range of 50 µM to 250 µM, as reactivity can be low below this threshold. nih.gov The reaction's performance can be monitored in real-time using fluorogenic assays, such as the reaction of a non-fluorescent azidocoumarin with an alkyne, which becomes highly fluorescent upon triazole formation. nih.govresearchgate.net

Table 1: General Parameters for CuAAC Reactions in Biological Systems

| Parameter | Recommended Condition/Range | Rationale |

|---|---|---|

| Copper Source | CuSO₄ (with reducing agent) | Convenient and effective source of Cu(I) catalyst. nih.gov |

| Reducing Agent | Sodium Ascorbate | Maintains copper in the active Cu(I) state. nih.gov |

| pH Range | 4–12 | Wide tolerance allows for use in various biological buffers. jenabioscience.com |

| Temperature | Room Temperature to 37°C | Mild conditions are compatible with sensitive biomolecules. nih.gov |

| Reactant Conc. | > 10 µM | Ensures efficient reaction kinetics for quantitative yields. nih.gov |

| Reaction Time | 1–2 hours | Sufficient for achieving high yields under optimal conditions. nih.gov |

Catalyst Systems and Ligand Optimization for Bioconjugation

The performance of CuAAC in biological settings can be significantly enhanced through the use of copper-chelating ligands. These ligands stabilize the Cu(I) oxidation state, protect biomolecules from oxidative damage caused by reactive oxygen species (ROS) generated during the reaction, and accelerate the rate of cycloaddition. nih.govnih.gov

Several tris(triazolylmethyl)amine-based ligands have been developed and compared for their effectiveness. Among the most common are TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine), THPTA (tris(3-hydroxypropyltriazolylmethyl)amine), and BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid).

THPTA is noted for its superior water solubility and performance in aqueous systems compared to the more traditional TBTA. nih.gov

BTTAA has been shown to be an even more effective ligand, demonstrating the highest activity in accelerating the CuAAC reaction in comparative studies. It can achieve significant product formation within 30 minutes at low copper concentrations. researchgate.net In some experimental setups, BTTAA promotes higher reaction efficiency than THPTA. researchgate.net

The choice of ligand is critical and should be optimized for the specific application, as factors like solubility and potential inhibition at high ligand-to-copper ratios can influence the outcome. nih.gov For instance, a ligand-to-copper ratio of 5:1 is often recommended to protect biomolecules from oxidation. nih.gov

Table 2: Comparison of Common Cu(I)-Stabilizing Ligands for CuAAC

| Ligand | Key Characteristics | Performance Notes |

|---|---|---|

| TBTA | Traditional ligand, less soluble in aqueous media. | Often precipitates in aqueous solutions, can be troublesome to work with. nih.gov |

| THPTA | Highly water-soluble, protects against air oxidation. | Works significantly better than TBTA in aqueous systems. nih.gov |

| BTTAA | Contains an acetic acid group for additional copper coordination. | Shows the highest catalytic activity in comparative studies; suitable for cell surface labeling. researchgate.netaatbio.com |

| BTTES | Balances reactivity and solubility with tert-butyl and sulfate groups. | Promotes rapid cycloaddition in living systems with low cellular toxicity. researchgate.netaatbio.com |

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with this compound

To circumvent the cellular toxicity associated with the copper catalyst used in CuAAC, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. This reaction, also known as copper-free click chemistry, utilizes a strained cyclooctyne (e.g., dibenzocyclooctyne, DBCO) which reacts spontaneously with an azide like this compound to form a stable triazole. jenabioscience.comnih.gov The driving force for this reaction is the release of ring strain (~18 kcal/mol) in the cyclooctyne. jenabioscience.com

Copper-Free Click Chemistry Applications

SPAAC is a bioorthogonal reaction that proceeds efficiently under physiological conditions without the need for any catalyst, making it ideal for applications within living cells and organisms. broadpharm.comnih.govrsc.org The reaction is highly selective, as neither the azide nor the strained alkyne functional groups interfere with native biological molecules. nih.gov This chemistry has been successfully used to label a wide array of biomolecules, including proteins, glycans, and lipids, that have been metabolically engineered to incorporate an azide or cyclooctyne handle. nih.govthermofisher.com The reaction of this compound with a strained alkyne provides a direct method for attaching a near-infrared fluorophore to a target molecule for subsequent imaging and detection. nih.gov

Advantages in Live Cell Labeling and Sensitive Biomolecule Detection

The primary advantage of using this compound in SPAAC is the ability to perform labeling in living systems without the concern of copper-induced cytotoxicity. jenabioscience.com This has enabled the dynamic imaging of cellular processes in real-time. nih.gov

Biocompatibility : The absence of a toxic metal catalyst makes SPAAC highly suitable for long-term live-cell imaging experiments where maintaining cell health is paramount. nih.govnih.gov

Reaction Speed : While generally slower than catalyzed reactions, the kinetics of modern strained alkynes are sufficient for many biological applications, with reactions proceeding within minutes on live cells. nih.gov Second-order rate constants for some SPAAC reactions are in the range of 0.1 M⁻¹s⁻¹. sigmaaldrich.com

High Signal-to-Noise Ratio : The bioorthogonality of the reaction minimizes non-specific background labeling, leading to a high signal-to-noise ratio, which is critical for detecting low-abundance biomolecules. nih.govnih.gov Optimized imaging systems further enhance the ability to detect weak signals while minimizing phototoxicity. nih.gov

Sensitivity : The efficiency of SPAAC allows for the sensitive detection of azide-tagged molecules. For example, flow cytometry can be used to quantify fluorescence enhancements in cells labeled via SPAAC, demonstrating the method's utility in detecting newly synthesized proteins or other metabolically incorporated targets. nih.gov

Strategies for Site-Specific Labeling with this compound

The precise attachment of this compound to a specific site on a biomolecule is crucial for maintaining its biological activity and ensuring the reproducibility of its fluorescent signal. Several advanced strategies have been developed to achieve this site-specific labeling, moving beyond random conjugation methods. These techniques primarily involve enzymatic and chemoenzymatic methods, as well as the incorporation of unnatural amino acids, to introduce a bioorthogonal handle for the subsequent click chemistry reaction with this compound.

Enzymatic and Chemoenzymatic Labeling:

Enzymatic and chemoenzymatic strategies leverage the high specificity of enzymes to modify biomolecules at defined locations, creating a site for this compound attachment.

Transglutaminase-Mediated Labeling: Microbial transglutaminase (MTG) is an enzyme that catalyzes the formation of an isopeptide bond between the side chain of a glutamine residue and a primary amine. springernature.comnih.gov This reaction can be exploited for site-specific labeling by using an amine-containing linker with an azide group. A notable application involves the modification of antibodies. For instance, a two-step procedure can be employed where an azide-functionalized linker peptide is first attached to the antibody's C-terminus using MTGase. Subsequently, an alkyne-bearing molecule, which can then be clicked to this compound, is conjugated to the azide handle. nih.gov Another approach involves the enzymatic removal of the native glycan at asparagine 297 of an antibody, followed by the MTG-catalyzed attachment of an azide-containing linker to the newly accessible glutamine 295. cornell.edu This method allows for the creation of homogenous antibody conjugates with a defined dye-to-antibody ratio.

N-myristoyltransferase (NMT) Labeling: The eukaryotic enzyme N-myristoyltransferase can be used to modify the N-terminus of a protein with an azido fatty acid. nih.gov This azide handle then serves as a reactive partner for a cyclooctyne-modified Cy7, enabling site-specific labeling through strain-promoted azide-alkyne cycloaddition (SPAAC). nih.gov This technique has been successfully used to image proteins in bacterial cells. nih.gov

Glycotransferase-Mediated Labeling: Sialyltransferases are enzymes that can tolerate chemically modified substrates. By using a sialic acid derivative containing an azide or alkyne group, a bioorthogonal handle can be introduced onto glycoproteins. nih.gov This allows for the subsequent site-specific conjugation of this compound via a click reaction.

Incorporation of Unnatural Amino Acids (UAAs):

The genetic incorporation of unnatural amino acids (UAAs) containing bioorthogonal functional groups into proteins offers a powerful method for site-specific labeling. nih.govnih.govfrontiersin.org This technique involves expanding the genetic code of a host organism to recognize a new codon (often a stop codon) and assign it to a specific UAA. nih.gov

An azide-bearing UAA can be incorporated at a desired position in a protein of interest. acs.org This azide-tagged protein can then be selectively labeled with a cyclooctyne-functionalized Cy7 dye through a copper-free click reaction. acs.org This approach has been used to label proteins in vitro with various probes, including polyethylene (B3416737) glycol (PEG) conjugates. acs.org The high selectivity and kinetically fast nature of this method make it a preferred strategy for precise protein labeling. frontiersin.org

| Strategy | Enzyme/Method | Target Site | Biomolecule Example | Key Features |

| Transglutaminase-Mediated | Microbial Transglutaminase (MTG) | Glutamine (Q) residues (e.g., Q295 in antibodies) | Antibodies, Proteins | High specificity, allows for homogenous conjugates. |

| N-myristoyltransferase-Mediated | N-myristoyltransferase (NMT) | N-terminus of proteins | Bacterial proteins | Site-specific N-terminal labeling. |

| Glycotransferase-Mediated | Sialyltransferases | Glycans on glycoproteins | Glycoproteins | Targets specific sugar moieties for labeling. |

| Unnatural Amino Acid Incorporation | Genetic Code Expansion | Any desired position in the protein sequence | Recombinant proteins | Precise control over labeling site, highly selective. |

Impact of Linker Design on Conjugate Properties and Performance

Hydrophilic Linkers (e.g., PEG):

The conjugation of hydrophobic molecules like Cy7 can sometimes lead to aggregation and reduced solubility of the bioconjugate. researchgate.net Incorporating hydrophilic linkers, most notably polyethylene glycol (PEG), can mitigate these issues. nih.govmdpi.com

Enhanced Pharmacokinetics: PEGylation can increase the hydrodynamic radius of the conjugate, leading to reduced renal clearance and a longer circulation half-life in vivo. nih.gov However, the length and conformation of the PEG chain must be carefully optimized, as longer PEG chains can sometimes have a negative impact on the biological activity of the conjugated molecule. nih.gov Studies have shown that the use of a PEG linker can lead to more rapid excretion of activity compared to constructs without a PEG chain, which can be advantageous for imaging applications by reducing background signal. nih.gov

Cleavable vs. Non-Cleavable Linkers:

The choice between a cleavable and a non-cleavable linker depends on the specific application of the this compound conjugate.

Cleavable Linkers: These linkers are designed to be stable in circulation but are cleaved under specific conditions, such as the acidic environment of endosomes or the presence of certain enzymes that are overexpressed in target tissues. cam.ac.uk This allows for the release of the this compound probe at the site of interest, which can be advantageous for certain imaging applications. Common cleavable linker motifs include hydrazones (acid-labile) and disulfides (reduction-sensitive). researchgate.net However, a major challenge with cleavable linkers is the potential for premature payload release in circulation, which can lead to off-target effects. biorxiv.org The stability of a cleavable linker is highly dependent on its chemical structure and the site of attachment on the biomolecule. nih.govcam.ac.uk

Non-Cleavable Linkers: These linkers form a stable covalent bond between this compound and the biomolecule. The release of the fluorescent probe relies on the degradation of the entire conjugate within the target cell, typically in the lysosome. researchgate.net Non-cleavable linkers generally exhibit greater stability in plasma compared to cleavable linkers, which can improve the therapeutic index in the context of antibody-drug conjugates. researchgate.net The chemical stability of non-cleavable linkers withstands proteolytic degradation, ensuring that the probe remains attached to its targeting moiety until it reaches its destination. researchgate.net

| Linker Type | Key Feature | Advantages | Disadvantages | Example Application |

| PEG Linker | Hydrophilic | Improved solubility and stability, enhanced pharmacokinetics. nih.govnih.gov | Can sometimes negatively impact biological activity. nih.gov | In vivo imaging where longer circulation is desired. |

| Cleavable Linker | Environmentally sensitive | Allows for payload release at the target site. cam.ac.uk | Potential for premature release and off-target effects. biorxiv.org | Probes designed to activate upon reaching a specific cellular compartment. |

| Non-Cleavable Linker | Stable covalent bond | High plasma stability, reduced off-target effects. researchgate.net | Release of the probe depends on biomolecule degradation. researchgate.net | Long-term tracking studies where stable attachment is crucial. |

Spectroscopic Characterization and Photophysical Principles of Cy7 Azide Probes

Near-Infrared Absorption and Emission Characteristics of Cy7 Azide (B81097) Conjugates

Cy7 azide and its conjugates exhibit characteristic absorption and emission profiles within the near-infrared window. The excitation or absorption maximum for non-sulfonated this compound is typically around 750 nm. lumiprobe.comapexbt.comantibodies.combroadpharm.comlunanano.ca The emission maximum is observed at approximately 773-775 nm. lumiprobe.comapexbt.comantibodies.combroadpharm.comlunanano.calumiprobe.combroadpharm.com This spectral range is advantageous for biological imaging as it falls within the "tissue optical window" (650-900 nm), where light absorption by biological components like hemoglobin and water is minimized, leading to lower background signal and deeper tissue penetration. glenresearch.com

Some variations, like sulfo-Cyanine7 azide, also show excitation/absorption maxima at 750 nm and emission maxima at 773 nm. lumiprobe.com Another listed form of this compound shows absorption/emission maxima at 753 nm and 775 nm, respectively. broadpharm.com The extinction coefficient, a measure of how strongly a substance absorbs light at a given wavelength, is notably high for this compound, contributing to its brightness. For non-sulfonated this compound, the extinction coefficient is reported as 199000 L⋅mol−1⋅cm−1. lumiprobe.comapexbt.comantibodies.combroadpharm.comlunanano.ca Sulfo-Cyanine7 azide has a reported extinction coefficient of 240600 L⋅mol−1⋅cm−1. lumiprobe.com

Here is a summary of typical spectral properties:

| Property | Value (Non-sulfonated this compound) | Value (Sulfo-Cy7 Azide) | Unit | Source |

| Excitation/Absorption Max | 750 | 750 | nm | lumiprobe.comlumiprobe.com |

| Emission Max | 773 | 773 | nm | lumiprobe.comlumiprobe.com |

| Extinction Coefficient | 199000 | 240600 | L⋅mol−1⋅cm−1 | lumiprobe.comlumiprobe.com |

Quantum Yield and Brightness Considerations for Imaging Applications

For non-sulfonated this compound, the fluorescence quantum yield is reported as 0.3. lumiprobe.comantibodies.combroadpharm.comlunanano.ca Sulfo-Cyanine7 azide has a reported quantum yield of 0.24. lumiprobe.com The relatively high extinction coefficients combined with these quantum yields contribute to the brightness of this compound conjugates, making them suitable for applications requiring sensitive detection.

Structural modifications can influence the quantum yield. For instance, the presence of a cyclohexane-bridged polymethine chain in some this compound analogs is reported to increase the quantum yield by 20% compared to the parent non-bridged structure. lumiprobe.comantibodies.comlumiprobe.cominterchim.fr The solvent environment can also impact quantum yield; studies have shown that the quantum yield of cyanine (B1664457) dyes, including Cy7, can be substantially increased in heavy water (D2O) compared to normal water (H2O). researchgate.net

Here is a summary of typical quantum yield values:

| Compound | Quantum Yield | Source |

| This compound (non-sulfonated) | 0.3 | lumiprobe.comantibodies.com |

| Sulfo-Cy7 Azide | 0.24 | lumiprobe.com |

Photostability and Resistance to Photobleaching in Research Environments

Photostability refers to the ability of a fluorescent dye to resist irreversible degradation upon excitation, a process known as photobleaching. Photobleaching can limit the duration of imaging experiments and reduce the total number of photons that can be collected from a sample. Cy7 dyes are generally noted for their good photostability. axispharm.comchempep.com This resistance to photobleaching is important for reliable long-term imaging and applications requiring repeated excitation. axispharm.com

Research indicates that structural modifications can enhance the photostability of Cy7 derivatives. For example, introducing electron-withdrawing groups in the mesoposition of the Cy7 structure can improve photostability. researchgate.netacs.org Studies comparing modified Cy7 dyes to parent Cy7 or other common fluorophores like Cy5 and ICG have demonstrated improved anti-photobleaching performance. researchgate.netresearchgate.net

To maintain the photostability of this compound, proper storage conditions are recommended, including storage at -20°C in the dark and avoiding prolonged exposure to light. lumiprobe.comapexbt.comantibodies.comlunanano.calumiprobe.comomichem.comapexbt.com

Mechanisms of Fluorescence Quenching and Activation in this compound Probes

Fluorescence quenching is any process that decreases the fluorescence intensity of a sample. This can occur through various mechanisms, including collisional quenching, static quenching, energy transfer, and electron transfer. Fluorescence activation, on the other hand, involves an increase in fluorescence intensity, often triggered by a specific chemical reaction or environmental change.

The presence of an azide group can sometimes exert a quenching effect on the fluorescence properties of the attached fluorophore. This inherent quenching can be exploited in the design of "turn-on" fluorescent probes, where a reaction involving the azide group leads to a significant increase in fluorescence.

Förster Resonance Energy Transfer (FRET) is a distance-dependent energy transfer mechanism that can lead to fluorescence quenching. Cy7 has been demonstrated to act as a quencher for other fluorophores, such as Cy5, when they are in close proximity, enabling FRET-based quenching strategies for reducing background signals in imaging. thno.orgresearchgate.net

Photoinduced Electron Transfer (PeT) Mechanisms

Photoinduced Electron Transfer (PeT) is a common mechanism for fluorescence quenching. In PeT, an electron is transferred between the excited fluorophore and a nearby electron donor or acceptor moiety, leading to the deactivation of the excited state and thus reducing fluorescence. PeT mechanisms are relevant to Cy7 dyes and can contribute to both quenching and, paradoxically, enhanced photostability in certain modified structures. researchgate.net The efficiency of PeT is influenced by the distance and orientation between the donor/acceptor and the fluorophore, as well as their redox potentials. PeT is also a key principle in the design of some fluorogenic probes. nih.gov

Turn-On Fluorogenic Probe Design Principles

Turn-on fluorogenic probes are designed to exhibit low fluorescence in their initial state and become highly fluorescent upon reacting with a specific target molecule or undergoing a particular chemical transformation. This design is particularly useful for imaging in complex biological environments where washing away unbound probe is challenging. The principles often involve incorporating a quenching moiety that is removed or altered by the target-specific reaction, thereby restoring or significantly enhancing the fluorescence of the reporter dye.

For azide-functionalized fluorogenic probes, the azide group itself or a moiety linked via the azide can act as a quencher. Bioorthogonal reactions, such as the copper-catalyzed or strain-promoted azide-alkyne cycloaddition (click chemistry), are commonly used to trigger the fluorescence activation. setabiomedicals.com Upon reaction with an alkyne (or strained alkyne), the azide is transformed into a triazole linkage, which can lead to the disruption of the quenching mechanism (e.g., PeT or steric shielding) and a significant increase in fluorescence quantum yield. nih.gov This allows for selective labeling and visualization of alkyne-tagged biomolecules with a high signal-to-background ratio. nih.gov

Influence of Solvent and Microenvironment on this compound Spectroscopic Behavior

The spectroscopic properties of fluorescent dyes, including this compound, can be influenced by the surrounding solvent and microenvironment. This phenomenon, known as solvatochromism, can manifest as shifts in absorption and emission maxima, changes in fluorescence intensity, and alterations in fluorescence lifetime and quantum yield. mdpi.comresearchgate.net

Non-sulfonated this compound typically exhibits low solubility in water but is soluble in organic solvents such as DMSO, DMF, and dichloromethane. lumiprobe.comapexbt.comantibodies.comomichem.comapexbt.comomichem.com This necessitates the use of organic co-solvents when labeling biomolecules in aqueous buffers. apexbt.comapexbt.com Sulfonated versions of this compound, however, offer good water solubility, which is advantageous for biological applications. glenresearch.comlumiprobe.com

The polarity and composition of the solvent can affect the electronic structure of the dye and its interactions with the environment, leading to changes in spectral characteristics. While detailed solvatochromic studies specifically on this compound were not extensively found, the general principle applies to cyanine dyes. Changes in solvent polarity can affect intramolecular charge transfer, influencing spectral shifts and quantum yields. chempep.com As mentioned earlier, the use of heavy water (D2O) has been shown to increase the quantum yield and fluorescence lifetime of Cy7, suggesting that interactions with the solvent (specifically, hydrogen bonding or other solvent-dye interactions) play a role in its photophysical behavior. researchgate.net The Cy7 fluorescent molecule is reported to be pH-insensitive between pH 4 and pH 10. broadpharm.com

Advanced Research Applications of Cy7 Azide in Chemical Biology and Imaging

Applications in Preclinical Optical Imaging

Preclinical optical imaging leverages light-emitting probes to visualize biological processes in living animals, providing crucial insights into disease progression and therapeutic response. Cy7 azide (B81097) is particularly well-suited for these applications due to the deep tissue penetration of NIR light and the low autofluorescence of biological tissues in this spectral region.

Whole-Body Fluorescence Imaging in Animal Models

Whole-body fluorescence imaging is a non-invasive technique that allows for the longitudinal study of biological events in small animal models. Cy7 azide, often conjugated to targeting moieties like peptides or nanoparticles, serves as a robust fluorescent reporter. When injected into an animal model, the biodistribution and accumulation of the this compound-labeled probe can be tracked over time using sensitive optical imaging systems.

For instance, in cancer research, this compound can be attached to molecules that specifically target tumors. Researchers have successfully used Cy7-labeled nanoparticles to visualize tumor accumulation in mouse models. Studies have shown that the fluorescence intensity in the tumor region increases over time, indicating the successful targeting and retention of the nanoparticles. This approach allows for the real-time evaluation of the targeting efficiency of new drug delivery systems and therapeutic agents. The NIR fluorescence of Cy7 is critical for these studies as it minimizes signal attenuation and scattering by tissues, enabling clearer images of deep-seated structures.

| Parameter | Observation in Animal Models | Significance |

| Probe | Nanoparticles conjugated with a Cy7 dye | Enables tracking of the delivery vehicle. |

| Imaging Modality | Whole-body near-infrared fluorescence imaging | Allows for non-invasive, longitudinal monitoring. |

| Tumor Signal | Progressive increase in fluorescence intensity over 24-48 hours | Demonstrates successful tumor targeting and accumulation. |

| Organ Distribution | High signals often observed in the liver and spleen | Provides insights into the clearance pathways of the probe. |

Cerenkov Luminescence (CL) Activated Imaging Systems

A novel and advanced application of this compound is its use in imaging systems activated by Cerenkov luminescence (CL). CL is a faint optical signal emitted when charged particles from a radionuclide travel faster than the speed of light in a dielectric medium, such as biological tissue. While CL itself can be imaged, its signal is often weak. This compound is used to convert this weak CL signal into a much stronger and more durable fluorescence signal.

The core principle involves using the energy from Cerenkov luminescence to trigger a chemical reaction in the this compound probe. vectorlabs.com The azide moiety on the Cy7 molecule can be activated by the UV-blue light of the Cerenkov emission. This activation converts the azide into a highly reactive nitrene intermediate. vectorlabs.comaatbio.com This nitrene can then form covalent bonds with nearby biological molecules, such as proteins on the surface of cells, effectively "fixing" the fluorescent dye in the tissue where the radionuclide is present. aatbio.com This process creates a fluorescent footprint that is significantly more intense and longer-lasting than the original CL signal. aatbio.com

This CL-activated covalent binding has led to the development of a "sticky tag" strategy for targeted imaging. In this approach, a radionuclide is first targeted to a specific site, such as a tumor, using a targeting molecule (e.g., an antibody or peptide). vectorlabs.comaatbio.com For example, the radionuclide ⁹⁰Y can be attached to a DOTA-RGD peptide, which targets αvβ₃ integrins that are often overexpressed in tumors. aatbio.com Once the radionuclide accumulates at the target site and emits Cerenkov luminescence, systemically administered this compound is activated locally.

The activated Cy7 "sticky tag" then covalently binds to the surrounding tissue, leading to a highly localized and durable fluorescence signal. vectorlabs.comaatbio.com Research in tumor-bearing mice has demonstrated that this method results in a significantly higher fluorescence signal in tumors where the radionuclide is present compared to control tumors without the radionuclide. aatbio.com This enhanced and persistent signal can be easily detected with standard fluorescence imaging equipment, potentially aiding in applications like intraoperative surgical guidance. aatbio.com

| Component | Function | Mechanism |

| Radionuclide (e.g., ⁹⁰Y, ¹⁸F) | Cerenkov Luminescence Source | Emits charged particles that generate CL in tissue. vectorlabs.com |

| Targeting Molecule (e.g., RGD peptide) | Delivers Radionuclide to Target | Binds to specific receptors (e.g., integrins) on tumor cells. aatbio.com |

| This compound | Activatable Fluorescent Probe | The azide group is converted to a reactive nitrene by CL. vectorlabs.comaatbio.com |

| Resulting "Sticky Tag" | Covalent Binding to Tissue | The nitrene forms covalent bonds with local biomolecules, causing accumulation. vectorlabs.com |

Cellular and Subcellular Imaging Methodologies

Beyond whole-body imaging, this compound is a valuable tool for visualizing cellular and subcellular structures and processes. Its utility in these applications stems from its ability to be incorporated into biomolecules via click chemistry, allowing for highly specific labeling.

Fluorescence Microscopy Techniques (Confocal, Widefield)

Fluorescence microscopy is a cornerstone of cell biology, and this compound offers distinct advantages for this technique. As a near-infrared fluorophore, its emission profile (typically around 775 nm) lies outside the range of most cellular autofluorescence, which is typically found in the visible spectrum. This results in a significantly higher signal-to-noise ratio, leading to clearer and more sensitive images. Both widefield and confocal microscopy systems can be equipped with the appropriate lasers and filters to excite and detect Cy7 fluorescence.

In a typical cellular imaging experiment, a biomolecule of interest (e.g., a protein, glycan, or nucleic acid) is first metabolically labeled with a bioorthogonal handle, such as an alkyne. Cells are then fixed, permeabilized, and treated with this compound. A copper-catalyzed or strain-promoted click reaction then specifically and covalently attaches the Cy7 fluorophore to the alkyne-modified biomolecule.

Widefield Microscopy: This technique illuminates the entire field of view, making it suitable for rapid imaging of large cell populations or thin samples. When imaging Cy7-labeled cells, the high signal-to-noise ratio provided by the NIR dye can help to distinguish specific signals from background noise, even without the optical sectioning capabilities of a confocal microscope.

Confocal Microscopy: Confocal microscopy uses a pinhole to reject out-of-focus light, providing excellent optical sectioning and the ability to generate high-resolution 3D images of cells and tissues. When imaging cells labeled with this compound, this technique allows for the precise localization of the labeled biomolecules within specific cellular compartments, such as the nucleus, mitochondria, or cell membrane. The high photostability of Cy7 is also advantageous for the repeated laser scanning required for 3D image acquisition.

While the principles for using this compound in these microscopy techniques are well-established, detailed research findings with specific data on subcellular localization and dynamics using this particular dye are still emerging in the scientific literature. However, the known spectral properties of Cy7 and the proven efficacy of click chemistry provide a robust framework for its application in high-resolution cellular imaging.

| Technique | Application for this compound Imaging | Advantages |

| Widefield Microscopy | Rapid screening of labeled cell populations; imaging of thin specimens. | High throughput; benefits from the low autofluorescence background in the NIR. |

| Confocal Microscopy | High-resolution 2D and 3D imaging; precise subcellular localization of labeled molecules. | Rejects out-of-focus light for clear images; ideal for colocalization studies. |

Super-Resolution Microscopy (e.g., STORM, dSTORM) using this compound Conjugates

Stochastic Optical Reconstruction Microscopy (STORM) and direct STORM (dSTORM) are super-resolution imaging techniques that rely on the sequential activation and time-resolved localization of photoswitchable fluorophores to construct images with nanoscale resolution. The choice of fluorophore is critical for the quality of STORM imaging, with ideal candidates possessing high photon output, a low on-off duty cycle, and excellent photostability.

Cyanine (B1664457) dyes, including Cy7, have been identified as suitable reporter fluorophores for STORM. In a common approach, a photoswitchable cyanine dye like Cy7 is paired with a shorter-wavelength "activator" fluorophore, such as Cy3 or Alexa Fluor 405. This activator-reporter pair, when in close proximity, allows for controlled photoswitching of the reporter dye. The blinking mechanism of cyanine dyes like Cy7 in standard STORM buffers is understood to involve the photo-induced formation of a non-fluorescent adduct between the dye and a primary thiol in the imaging buffer, which reversibly interrupts the dye's conjugated π-system.

While the use of Cy7 as a reporter dye in STORM has been demonstrated, showcasing its photoswitching capabilities, specific research detailing the application of this compound conjugates in this context is limited in readily available literature. The principle involves conjugating this compound to a targeting moiety (e.g., an antibody or oligonucleotide) that also carries an activator dye. This dual-labeled conjugate can then be used to label specific cellular structures for multicolor STORM imaging. The distinct emission spectrum of Cy7 allows it to be spectrally distinguished from other reporter dyes like Cy5 and Cy5.5, enabling multicolor imaging at the single-molecule level.

| Property | Description | Reference |

| Role in STORM | Photoswitchable reporter dye | nih.gov |

| Common Activators | Cy3, Cy2, Alexa Fluor 405 | nih.gov |

| Photoswitching Mechanism | Reversible formation of a non-fluorescent adduct with a primary thiol | jenabioscience.com |

| Application | Multicolor super-resolution imaging | nih.gov |

Flow Cytometry for Cell Analysis and Sorting

Flow cytometry is a powerful technique for the high-throughput analysis and sorting of cells. The use of fluorescently labeled probes allows for the identification and quantification of specific cell populations based on the expression of cell surface or intracellular markers. Cy7, as a near-infrared fluorophore, offers the advantage of minimal autofluorescence from biological specimens, leading to improved signal-to-noise ratios.

The primary application of this compound in flow cytometry is through "click chemistry." This involves the metabolic labeling of cellular biomolecules with an unnatural sugar or amino acid bearing a bioorthogonal alkyne group. These alkyne-modified biomolecules can then be covalently labeled with this compound. This two-step labeling strategy allows for the detection and quantification of metabolically active cells or the analysis of specific biosynthetic pathways.

| Application | Description | Key Feature |

| Metabolic Labeling Analysis | Quantification of cells that have incorporated an alkyne-modified metabolic precursor. | High signal-to-noise ratio due to the near-infrared emission of Cy7. |

| Cell Sorting | Isolation of cell populations based on the level of Cy7 fluorescence, indicating differences in metabolic activity. | Enables the sorting of specific cell populations for further downstream analysis. |

Intracellular Labeling of Biomolecules (e.g., Glycans, Lipids, Nucleic Acids, Proteins)

This compound is a valuable tool for the intracellular labeling of various biomolecules through bioorthogonal click chemistry. This approach allows for the visualization and tracking of these molecules within their native cellular environment. The general strategy involves the metabolic incorporation of a precursor molecule containing a bioorthogonal functional group (an alkyne) into the target biomolecule, followed by the specific reaction with this compound.

Glycans: Cells can be cultured with alkyne-modified monosaccharides, such as N-alkynyl-mannosamine (ManNAl), which are metabolized and incorporated into the glycan chains of glycoproteins. Subsequent reaction with this compound allows for the fluorescent labeling of these newly synthesized glycans, enabling the study of their localization and dynamics. nih.gov

Lipids: To study lipid metabolism and trafficking, cells can be supplemented with alkyne-containing fatty acids or choline (B1196258) analogs. springernature.comaatbio.com These precursors are incorporated into various lipid species. The alkyne-tagged lipids can then be visualized by click reaction with this compound, providing insights into their subcellular distribution and transport.

Nucleic Acids: The synthesis of new DNA can be monitored by incorporating the alkyne-functionalized thymidine (B127349) analog, 5-ethynyl-2'-deoxyuridine (B1671113) (EdU). Cells are pulsed with EdU, which is incorporated into replicating DNA. After fixation and permeabilization, the EdU-labeled DNA can be detected with this compound, allowing for the visualization of DNA replication sites. jenabioscience.com

Proteins: The bioorthogonal noncanonical amino acid tagging (BONCAT) technique allows for the labeling of newly synthesized proteins. rsc.org Cells are cultured in the presence of an alkyne-bearing analog of methionine, L-homopropargylglycine (HPG). HPG is incorporated into proteins during translation. These alkyne-modified proteins can then be tagged with this compound for visualization or affinity purification.

| Biomolecule | Metabolic Precursor (Alkyne) | Labeling Method | Application |

| Glycans | N-alkynyl-mannosamine (ManNAl) | Click Chemistry | Imaging glycan dynamics |

| Lipids | Alkyne-modified fatty acids/choline | Click Chemistry | Tracking lipid trafficking |

| Nucleic Acids | 5-ethynyl-2'-deoxyuridine (EdU) | Click Chemistry | Visualizing DNA synthesis |

| Proteins | L-homopropargylglycine (HPG) | Click Chemistry (BONCAT) | Identifying newly synthesized proteins |

Development of this compound-Based Molecular Probes and Biosensors

Probes for Enzyme Activity Monitoring (e.g., ATP-consuming enzymes)

The development of fluorescent probes that can report on the activity of specific enzymes is a crucial area of chemical biology. One common strategy for designing such probes is based on Fluorescence Resonance Energy Transfer (FRET). In a FRET-based probe, a donor fluorophore and an acceptor fluorophore (or quencher) are linked by a peptide or other substrate that is specifically recognized and cleaved by the target enzyme.

In the context of this compound, it can be used to construct FRET probes where Cy7 acts as the FRET acceptor. For example, a probe for a specific protease could be designed with a donor fluorophore (e.g., Cy5) and this compound linked by a protease-cleavable peptide sequence. In the intact probe, excitation of the donor results in energy transfer to the Cy7 acceptor, leading to emission at the characteristic wavelength of Cy7. Upon cleavage of the peptide linker by the target enzyme, the donor and acceptor are separated, disrupting FRET and leading to a decrease in Cy7 emission and an increase in the donor's fluorescence. This ratiometric change in fluorescence provides a sensitive measure of enzyme activity.

While the design principles for FRET-based enzyme probes using cyanine dyes are well-established, specific examples of probes developed using this compound for monitoring ATP-consuming enzymes or other enzymes are not extensively detailed in the available research literature. However, the chemical properties of this compound make it a suitable component for the construction of such probes. nih.govglpbio.com

| Probe Design | Mechanism | Readout |

| FRET-based peptide probe | Enzyme-mediated cleavage of a linker separating a donor fluorophore from a Cy7 acceptor. | Ratiometric change in fluorescence intensity of the donor and Cy7. |

Detection of Specific Analytes in Research Assays (note: focus on this compound as the label, not as a sensor for azide ions itself)

This compound serves as a robust and sensitive fluorescent label for the detection of specific analytes in a variety of research assays. Its application is not as a direct sensor for azide ions, but rather as a reporter molecule that is introduced into an assay system via click chemistry to provide a fluorescent readout.

In immunoassays, for example, an antibody or antigen can be modified with an alkyne group. This alkyne-modified biomolecule can then be used in a standard immunoassay format (e.g., ELISA or Western blot). After the binding steps, the presence of the alkyne-tagged molecule is detected by adding this compound, which covalently attaches to the alkyne via a click reaction. The intense and photostable fluorescence of Cy7 in the near-infrared spectrum allows for highly sensitive detection with low background interference.

Similarly, in nucleic acid detection assays, an alkyne-modified oligonucleotide probe can be used to hybridize to a target sequence. The hybridized probe can then be detected by reaction with this compound. This approach offers a sensitive alternative to traditional labeling methods. The versatility of click chemistry allows for the straightforward incorporation of this compound into a wide range of assay formats for the detection of various analytes. researchgate.net

| Assay Type | Labeling Strategy | Detection Principle |

| Immunoassay | Alkyne-modified antibody or antigen + this compound | Fluorescence detection of the Cy7-labeled immune complex. |

| Nucleic Acid Assay | Alkyne-modified oligonucleotide probe + this compound | Fluorescence detection of the Cy7-labeled hybridized probe. |

Rational Design of Activatable and Responsive this compound Probes

Activatable or "smart" probes are designed to exhibit a significant change in their fluorescent properties in response to a specific biological stimulus, such as the activity of an enzyme or a change in the local chemical environment. The rational design of such probes based on this compound aims to create tools for high-contrast imaging with low background signal.

One common design strategy for activatable probes involves modulating the electronic properties of the cyanine dye's polymethine bridge. For instance, a recognition site for a specific analyte or enzyme can be incorporated into the Cy7 structure in such a way that it disrupts the π-conjugation of the polymethine chain, rendering the dye non-fluorescent or "caged." Upon interaction with the target, the recognition site is cleaved or undergoes a conformational change, which restores the conjugation and "turns on" the fluorescence of the Cy7 core.

Another approach is to create environment-sensitive probes. The fluorescence quantum yield and emission wavelength of cyanine dyes can be sensitive to the polarity and viscosity of their microenvironment. By conjugating this compound to a targeting moiety that localizes to a specific cellular compartment or binds to a particular biomolecule, the resulting probe can report on the properties of that local environment through changes in its fluorescence.

The design of these probes requires a deep understanding of the relationship between the chemical structure of the cyanine dye and its photophysical properties. While general principles for designing activatable hemicyanine and cyanine-based probes have been described, specific research focusing on the rational design of activatable probes starting from this compound is an area of ongoing development. springernature.com

| Probe Type | Activation Mechanism | Application |

| Turn-on Probe | Analyte- or enzyme-induced restoration of the Cy7 fluorophore's π-conjugated system. | High-contrast imaging of specific biological activities. |

| Environment-Sensitive Probe | Changes in fluorescence properties in response to local polarity, viscosity, or binding events. | Probing the microenvironment of cellular compartments or biomolecular complexes. |

Integration of this compound in Nanomaterial and Theranostic Research Constructs (Preclinical Focus)

This compound has emerged as a critical tool in the preclinical development of theranostic agents, which integrate diagnostic imaging and therapeutic functions into a single platform. nih.govnih.govmdpi.com Its application in nanomaterials capitalizes on the favorable near-infrared (NIR) spectral properties of the Cy7 dye, which allow for deep-tissue imaging with minimal autofluorescence from biological specimens. aatbio.comvectorlabs.com This section focuses on the use of this compound in the construction of advanced nanomaterials for preclinical research, particularly in the context of cancer therapy and drug delivery.

Polymeric Micelles and Nanoparticle Conjugation

Polymeric micelles, which are self-assembling nanostructures formed from amphiphilic block copolymers, are extensively investigated as carriers for hydrophobic drugs. nih.govresearchgate.net The incorporation of this compound into these systems enables their visualization in vivo, providing crucial data on their biodistribution, target accumulation, and clearance.

Researchers conjugate this compound to polymeric micelles and other nanoparticles to create fluorescently traceable constructs. This is often achieved through click chemistry, where the azide moiety of Cy7 reacts with an alkyne-functionalized polymer or nanoparticle surface. vectorlabs.com This covalent attachment ensures the stability of the fluorescent label as the nanoparticle circulates within a biological system. For instance, Cy7-labeled block copolymers can be synthesized and then co-assembled with drug-loaded polymers to form theranostic micelles. nih.gov These fluorescent nanoparticles serve as probes to non-invasively monitor the delivery vehicle and confirm its accumulation at the target site, such as a tumor, leveraging the enhanced permeability and retention (EPR) effect. nih.gov

A summary of representative studies involving Cy7-labeled nanoparticles is presented below.

| Nanoparticle Type | Polymer Backbone (Example) | Conjugation Method | Preclinical Application |

| Polymeric Micelle | mPEG-PLA | Click Chemistry | Tracking drug delivery and release |

| Nanogel | Block Copolymers | Click Chemistry | Evaluating cell-specific targeting |

| Silica Nanoparticle | Mesoporous Silica | Covalent Incorporation | In vivo imaging and photothermal therapy |

Functionalization of Drug Delivery Systems (excluding clinical trials)

The functionalization of drug delivery systems (DDS) with this compound is a key strategy in preclinical research to optimize carrier design before any potential clinical application. nih.gov By labeling DDS such as liposomes, nanogels, and other polymeric nanoparticles, researchers can perform detailed pharmacokinetic and biodistribution studies in animal models. nih.govresearchgate.net

The primary method for attaching this compound to these systems is through bio-orthogonal reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). vectorlabs.com These reactions are highly specific and can be performed under mild conditions, preserving the integrity of both the DDS and the therapeutic payload.

In a representative preclinical study, trastuzumab-conjugated nanogels were labeled with Cy7 to evaluate their targeting efficiency towards HER2-positive cancer cells. nih.gov The use of Cy7 fluorescence allowed for a quantitative comparison of different antibody conjugation chemistries and their effect on cell binding and uptake. nih.gov Such studies are instrumental in refining the design of targeted DDS to enhance therapeutic efficacy while minimizing off-target effects. The insights gained from tracking these Cy7-labeled systems help to establish structure-activity relationships that guide the development of more effective nanomedicines. nih.govnih.gov

Applications in Nucleic Acid Research and Modification

This compound is an indispensable reagent for the fluorescent labeling of nucleic acids, enabling the sensitive detection and analysis of DNA and RNA. aatbio.comresearchgate.net Its utility stems from the ability to be incorporated into oligonucleotides with high efficiency and stability, coupled with the superior imaging properties of the Cy7 fluorophore in the NIR spectrum. vectorlabs.combiosyn.com

Post-Synthetic Modification of Oligonucleotides

Post-synthetic modification refers to the chemical conjugation of a label, such as a fluorophore, to an oligonucleotide after its automated solid-phase synthesis is complete. nih.govresearchgate.net this compound is ideally suited for this approach, most commonly through the CuAAC click chemistry reaction. lumiprobe.comglenresearch.com

The process involves two main steps:

Synthesis of a modified oligonucleotide: An oligonucleotide is synthesized to contain a reactive handle, typically a terminal alkyne group. This alkyne can be introduced at the 5'-end, 3'-end, or at an internal position using a modified phosphoramidite (B1245037) building block during synthesis. glenresearch.comgenelink.com

Click Reaction: The alkyne-modified oligonucleotide is then reacted with this compound in the presence of a copper(I) catalyst. lumiprobe.com This reaction forms a highly stable triazole linkage, covalently attaching the Cy7 dye to the nucleic acid. glenresearch.com

This method offers significant advantages over older labeling chemistries, such as those involving NHS esters, including higher reaction efficiency, specificity, and stability of the final conjugate. glenresearch.com The reaction is robust and can be used to label both small and large quantities of oligonucleotides with high yields. lumiprobe.comglenresearch.com

| Reaction Component | Role | Key Features |

| Alkyne-modified Oligonucleotide | Substrate for labeling | Can be modified at 5', 3', or internal positions |

| This compound | Fluorescent Label | Provides NIR fluorescence for detection |

| Copper(I) Catalyst | Reaction Mediator | Catalyzes the [3+2] cycloaddition |

| Triazole Linkage | Covalent Bond | Forms a stable connection between oligo and dye |

Labeling of DNA and RNA for Genetic Analysis

The covalent labeling of DNA and RNA with this compound facilitates a wide range of applications in genetic analysis and molecular biology. aatbio.comnih.gov The resulting fluorescent probes are used to detect, quantify, and visualize specific nucleic acid sequences in complex biological samples. researchgate.net

One common strategy involves the enzymatic incorporation of azide-modified nucleotides into RNA during in vitro transcription. jenabioscience.com For example, a kit may use 5-Azido-C3-UTP, which is incorporated into the growing RNA strand by T7 RNA polymerase. The resulting azide-modified RNA can then be labeled in a subsequent step via a copper-free click reaction with a dye containing a strained alkyne, such as DBCO. jenabioscience.com This two-step process allows for the efficient production of fluorescently labeled RNA probes.

Cy7-labeled oligonucleotides are frequently employed as probes in techniques such as:

Fluorescence in situ Hybridization (FISH): For visualizing the location of specific DNA or RNA sequences within cells and tissues.

Microarrays: For high-throughput analysis of gene expression.

Blotting Techniques (e.g., Northern Blots): For the detection of specific RNA molecules. jenabioscience.com

The use of Cy7 is particularly beneficial in these applications due to the low background fluorescence of cells and tissues in the NIR range, which significantly improves the signal-to-noise ratio and detection sensitivity. vectorlabs.com

Comparative Analysis with Other Near Infrared Fluorophores

Advantages and Limitations of Cy7 Azide (B81097) Compared to Other Cyanine (B1664457) Dyes (e.g., Cy3, Cy5, Cy5.5, Cy7.5)

Cyanine dyes are broadly classified based on the length of their polymethine bridge and the nature of their heterocyclic end groups, which dictates their spectral properties. The Cy series, including Cy3, Cy5, Cy5.5, Cy7, and Cy7.5, covers a wide range of the visible and near-infrared spectrum. adcreviews.com Cy7 azide, with absorption around 750 nm and emission around 773 nm, falls within the near-infrared window. adcreviews.comaxispharm.com

A key advantage of this compound and other Cy7 derivatives is their operation in the near-infrared region. This spectral window (typically 700-1000 nm) is advantageous for in vivo imaging due to reduced absorption and scattering by biological tissues, such as hemoglobin and water, leading to deeper tissue penetration and lower background autofluorescence compared to dyes emitting in the visible spectrum (like Cy3 or Cy5). adcreviews.comaxispharm.comnih.govnih.govlumiprobe.comrhhz.net Cy3 and Cy5, with absorption/emission around 550/570 nm and 650/670 nm respectively, are widely used for applications like fluorescence microscopy and flow cytometry, but their utility for deep tissue imaging is limited by increased scattering and absorption at their wavelengths. adcreviews.com Cy5.5 and Cy7.5 are also in the red and far-red/NIR regions, offering progressively deeper penetration than Cy3 and Cy5. adcreviews.com Cy7.5, with even longer wavelengths (absorption/emission around 788/808 nm), is optimized for even deeper tissue imaging than Cy7. adcreviews.com

The azide functional group on this compound provides a specific handle for copper(I)-catalyzed or strain-promoted azide-alkyne click chemistry, allowing for efficient and bioorthogonal labeling of alkyne-modified biomolecules. glpbio.comlumiprobe.comaatbio.com This is a significant advantage for creating stable conjugates compared to some other labeling chemistries.

However, cyanine dyes, including Cy7, can have limitations such as potential photobleaching and aggregation, particularly at higher concentrations or in certain environments. nih.govnih.gov While Cy7 generally exhibits good photostability compared to some traditional fluorophores, research continues to develop more stable cyanine structures. interchim.fr Radiosensitivity has also been observed in cyanine dyes, with Cy7 showing higher radiosensitivity compared to Cy5.5 and Cy3 in some studies. researchgate.net

The structure of Cy dyes influences their properties. The addition of a benzo ring, as seen in Cy3.5, Cy5.5, and Cy7.5 compared to Cy3, Cy5, and Cy7, respectively, results in a red-shift of their absorption and emission peaks. lumiprobe.com The inclusion of a cyclohexane (B81311) moiety in the polymethine chain of some Cy7 variants can increase rigidity and improve quantum yield and photostability. glpbio.comlumiprobe.comlumiprobe.cominterchim.fr

| Cyanine Dye | Approximate Absorption (nm) | Approximate Emission (nm) | Typical Applications | Key Characteristics |

| Cy3 | 550 | 570 | Microscopy, Flow Cytometry | Visible spectrum, relatively high photostability, good quantum yield |

| Cy5 | 650 | 670 | FRET, Flow Cytometry, Imaging | Red spectrum, compatible with red lasers, high photostability |

| Cy5.5 | 673 | 707 | Multi-color Imaging | Further red-shifted than Cy5, reduced spectral overlap |

| Cy7 | 750 | 773 | In vivo Imaging (small animals), Deep Tissue Imaging | Near-infrared, deep tissue penetration, low background fluorescence |

| Cy7.5 | 788 | 808 | Deep Tissue Imaging | Further into NIR, potentially better tissue penetration |

Note: Spectral properties can vary slightly depending on the specific conjugate and environment.

Comparison with Non-Cyanine NIR Fluorophores in Specific Applications

Beyond the cyanine family, other classes of fluorophores operate in the NIR region. Indocyanine Green (ICG) is a notable example, being the only NIR dye approved by the FDA for clinical use. nih.govnih.gov While widely used, ICG has limitations including modest stability, medium fluorescence quantum yield, and rapid hepatic uptake. nih.govuclan.ac.uk Cy7 and its derivatives are often explored as alternatives or improvements over ICG, offering advantages in terms of quantum yield and potential for structural modification to improve properties like targeting specificity and stability. nih.govnih.govuclan.ac.uk

Other non-cyanine NIR fluorophores exist, and the choice between this compound and these alternatives depends heavily on the specific application. For instance, lanthanide-doped upconversion nanoparticles (UCNPs) are inorganic NIR probes that offer advantages such as sharp emission bandwidths, large anti-Stokes shift, enhanced photostability, and low toxicity, which can be superior to conventional organic NIR probes like cyanine dyes in certain imaging scenarios. researchgate.net However, UCNPs are nanoparticles and their synthesis, conjugation, and biological behavior differ significantly from small-molecule organic dyes like this compound.

The azide functional group on this compound makes it particularly well-suited for applications requiring bioorthogonal labeling, such as tracking specific biomolecules in complex biological systems using click chemistry. glpbio.comlumiprobe.comaatbio.comrhhz.net While other NIR fluorophores can also be functionalized for conjugation, the click chemistry approach offered by the azide handle is highly specific and efficient, minimizing off-target labeling.

In terms of cost, some sources suggest that certain alternative dye series, like Tide Fluor™ dyes, can be more cost-effective than some sulfonated cyanine dyes (including those equivalent to Alexa Fluor dyes which are often sulfonated cyanines) while offering comparable performance in peptide and oligonucleotide labeling. lubio.chb-cdn.netstratech.co.uk

Performance Assessment of Sulfonated vs. Non-Sulfonated this compound Variants

Cyanine dyes are available in both non-sulfonated and sulfonated forms. The primary difference lies in their water solubility. Non-sulfonated cyanine dyes, including non-sulfonated this compound, typically have lower water solubility and require the addition of organic co-solvents like DMSO or DMF for labeling reactions in aqueous buffers. glpbio.comaatbio.comlumiprobe.comlumiprobe.com this compound is described as having low solubility in water and being freely soluble in organic solvents. glpbio.com

Sulfonated cyanine dyes, such as sulfo-Cy7, contain additional sulfonate groups that significantly enhance their water solubility. axispharm.comlumiprobe.comlumiprobe.com This makes them ideal for applications in purely aqueous environments and for labeling biomolecules that are sensitive to organic solvents, such as some proteins. lumiprobe.comlumiprobe.com Sulfonation also helps to decrease the aggregation of dye molecules and heavily labeled conjugates in water. lumiprobe.com

Spectrally, sulfonated and non-sulfonated cyanine dyes exhibit very similar fluorescent properties, including absorption and emission wavelengths. lumiprobe.com Therefore, for many applications, they are interchangeable in terms of their spectral characteristics. lumiprobe.com

However, the difference in solubility impacts labeling protocols and purification methods. Labeling with non-sulfonated this compound requires dissolving the dye in an organic co-solvent before adding it to the aqueous solution of the target molecule. lumiprobe.com Purification of conjugates involving non-sulfonated dyes might be less efficient by dialysis against water alone compared to sulfonated dyes. lumiprobe.com

A recent study also highlighted the benefit of fluorination in a Cy7 derivative, leading to improved fluorescence quantum yield and photostability compared to its non-fluorinated counterpart. rhhz.net This suggests that other structural modifications, in addition to sulfonation, can impact the performance of Cy7 variants.

Future Directions and Emerging Research Avenues for Cy7 Azide

Development of Next-Generation Cy7 Azide (B81097) Probes with Enhanced Properties

Future research directions for Cy7 azide include the development of probes with improved photophysical properties. Enhancing characteristics such as longer emission wavelengths, higher quantum yield, and improved photostability are key areas of focus. researchgate.net Modifications to the cyanine (B1664457) scaffold, such as incorporating rigid cyclic fragments into the polymethine chain, have shown promise in improving stability and fluorescence quantum yield. lumiprobe.comresearchgate.netantibodies.com Water-soluble derivatives, like sulfo-Cyanine7 azide and disulfo-Cyanine 7 azide, are being developed to address limitations in aqueous solubility and reduce aggregation, further enhancing their suitability for biological applications. glenresearch.comlumiprobe.combroadpharm.comglenresearch.comlumiprobe.comfishersci.com These next-generation probes aim to provide brighter signals, resist photobleaching for longer imaging durations, and exhibit better performance in complex biological environments. axispharm.com

Integration with Multi-Modal Imaging Techniques (excluding clinical)

The azide functionality of this compound facilitates its integration into multi-modal imaging strategies in non-clinical research settings. By conjugating this compound to molecules or nanoparticles that also incorporate probes for other imaging modalities, researchers can combine the advantages of NIR fluorescence imaging with techniques such as optoacoustic imaging. For instance, this compound has been used to label peptides for optoacoustic and fluorescent imaging in research studies. snmjournals.org This allows for complementary information to be obtained from a single probe, potentially leading to a more comprehensive understanding of biological processes.

Exploration of Novel Bioorthogonal Ligation Chemistries

The azide group on this compound is a key handle for bioorthogonal reactions, particularly click chemistry. While copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a common method, its reliance on copper can be a limitation in some biological contexts. aatbio.comnih.gov Therefore, exploring novel bioorthogonal ligation chemistries is an active area of research. Strain-promoted azide-alkyne cycloaddition (SPAAC), which does not require a copper catalyst, is a promising alternative that can be applied directly in living systems. abpbio.commedchemexpress.comconju-probe.comabpbio.comnih.gov Research is ongoing to develop and utilize this compound in conjunction with various strained alkynes, such as dibenzocyclooctyne (DBCO) and bicyclononyne (BCN), to achieve efficient and biocompatible labeling. jenabioscience.combroadpharm.comabpbio.commedchemexpress.comconju-probe.comabpbio.com This includes developing reagents like Cy7 DBCO for copper-free click reactions. abpbio.comconju-probe.comabpbio.com

Applications in Advanced Chemical Biology Tools for Systems-Level Understanding

This compound plays a role in developing advanced chemical biology tools for gaining systems-level understanding. Its ability to selectively label biomolecules via click chemistry allows for their visualization and tracking within complex biological systems. This includes applications in metabolic labeling and imaging of cellular components like RNA and proteins. nih.govbiorxiv.org By incorporating azide-modified biomolecules and then labeling them with this compound through click chemistry, researchers can study their localization, dynamics, and interactions in live cells and organisms. nih.govbiorxiv.org This approach contributes to a broader understanding of biological pathways and networks. Furthermore, this compound has been utilized in strategies to convert weak signals, such as Cerenkov luminescence, into stronger and more stable fluorescence signals for imaging. snmjournals.orgnih.gov

Overcoming Current Limitations in this compound Research and Application